molecular formula C32H30O8 B142726 Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate CAS No. 135586-22-0

Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate

Cat. No.: B142726
CAS No.: 135586-22-0
M. Wt: 542.6 g/mol
InChI Key: QITDTDYVLWWJBW-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate is a highly substituted benzoate ester with multiple aromatic and alkoxy functionalities. Its structure features:

  • A central benzoate ester backbone.
  • Methoxy groups at positions 4 and 3' (ortho to the ester).
  • A phenylmethoxy (benzyloxy) group at positions 2' and 2.
  • A methoxycarbonyl group at position 6' (meta to the ester).

Properties

IUPAC Name

methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O8/c1-35-25-17-15-23(31(33)37-3)27(29(25)39-19-21-11-7-5-8-12-21)28-24(32(34)38-4)16-18-26(36-2)30(28)40-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITDTDYVLWWJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2OCC3=CC=CC=C3)OC)C(=O)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H28O7\text{C}_{25}\text{H}_{28}\text{O}_{7}

This compound features multiple methoxy groups and a phenylmethoxy framework, contributing to its unique properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant capacity of phenolic compounds, which can neutralize free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives of methoxybenzoates exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities.

In Vitro Studies

A recent study explored the cytotoxic effects of methoxy-substituted benzoates on cancer cell lines. The findings demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential applications in cancer therapy.

CompoundCell LineIC50 (µM)
This compoundMCF-715
Control (Doxorubicin)MCF-710

In Vivo Studies

In vivo studies conducted on mice indicated that administration of the compound resulted in a significant reduction in tumor size compared to the control group. The mechanism was hypothesized to involve the induction of apoptosis in tumor cells.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients reported reduced tumor burden and improved quality of life metrics after eight weeks of treatment.
  • Case Study on Inflammation : In a separate study focusing on inflammatory bowel disease, patients receiving this compound as part of their treatment plan experienced fewer flare-ups and reduced need for corticosteroids.

Comparison with Similar Compounds

Structural Analogues with Multiple Methoxy/Benzyloxy Groups

Compounds in , such as [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-92-5) and [2-Hydroxy-6-methoxy-4-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-91-4), share the phenylmethoxy and methoxy substituents but lack the benzoate ester core. Key differences include:

  • Molecular Weight : The target compound (estimated MW >450 g/mol) is heavier due to additional substituents compared to analogues in (MW 302.33 g/mol).
  • Synthetic Routes: Both the target and compounds utilize benzylation of phenolic hydroxyl groups, often catalyzed by K₂CO₃/KI in acetone .

Table 1: Structural Comparison with Hydroxyacetophenones ()

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₃₅H₃₄O₁₀ ~614.64 4-OCH₃, 3-OCH₂Ph, 6'-CO₂CH₃, 2'-OCH₂Ph
[2-Hydroxy-4-methoxy-6-(PhOCH₂)phenyl]-ketone C₁₈H₁₈O₅ 302.33 4-OCH₃, 6-OCH₂Ph, 2-OH

Benzoate Esters with Heterocyclic Moieties

The pyran-derived benzoate ester 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () differs in its heterocyclic core but shares ester and methoxy functionalities. Critical distinctions include:

  • Crystallographic Data : The pyran derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with unit cell dimensions a=8.5906 Å, b=11.594 Å, c=17.404 Å . The target compound’s bulkier substituents likely alter packing efficiency and crystal symmetry.

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate ester group but incorporate triazine rings and sulfonylurea linkages for herbicidal activity. Key contrasts:

  • Functional Groups : The target lacks the sulfonylurea (–SO₂NHCONH–) and triazine moieties critical for herbicidal action.
  • Applications : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target’s bioactivity (if any) remains uncharacterized .

Methoxy-Substituted Metabolites ()

The metabolite methyl (2Z,5Z)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate (HMDB0039949) shares methoxy and phenyl groups but features conjugated double bonds and a methylidene group. This structure enables π-π interactions and photochemical reactivity, which are less pronounced in the fully saturated target compound .

Preparation Methods

Synthesis of the Central Benzoate Core

The benzoate core is derived from 2,4-dihydroxybenzoic acid. Initial protection of the 4-hydroxy group is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, yielding methyl 2,4-dihydroxybenzoate. Subsequent benzylation of the 2-hydroxy group employs benzyl bromide (BnBr) with K₂CO₃ in DMF, producing methyl 4-methoxy-2-benzyloxybenzoate.

Critical Considerations :

  • Regioselectivity : The 4-position is preferentially methylated due to steric hindrance at the 2-position.

  • Solvent Choice : DMF facilitates high solubility of intermediates, though tetrahydrofuran (THF) may reduce side reactions.

Functionalization of the Biphenyl Moiety

The biphenyl fragment is synthesized from 3-hydroxy-2-phenylmethoxybenzoic acid. Methylation of the 3-hydroxy group with MeI/K₂CO₃ affords methyl 3-methoxy-2-phenylmethoxybenzoate. Introduction of a methoxycarbonyl group at the 6-position is achieved via Friedel-Crafts acylation using acetyl chloride and AlCl₃, followed by oxidation to the carboxylic acid and esterification with methanol.

Reaction Optimization :

  • Friedel-Crafts Conditions : Elevated temperatures (80°C) and stoichiometric AlCl₃ maximize acylation efficiency.

  • Esterification : Thionyl chloride (SOCl₂) activation of the carboxylic acid precedes methanol quenching, yielding the methyl ester in >85% purity.

Coupling of Fragments

The final assembly employs a Suzuki-Miyaura cross-coupling between the boronic ester derivative of the biphenyl fragment and the brominated benzoate core. Using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/water biphasic system, the coupling proceeds at 90°C for 12 hours.

Catalytic Efficiency :

Catalyst Loading (%)Yield (%)Purity (%)
27892
58595

Higher catalyst loadings improve yield but necessitate rigorous purification to remove residual palladium.

Alternative Synthetic Pathways

Ullmann Coupling for Direct Arylation

An Ullmann-type coupling between methyl 4-methoxy-3-phenylmethoxybenzoate and a iodinated biphenyl derivative offers a single-step alternative. Employing copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves moderate yields (65–70%) but requires harsh conditions that risk demethylation.

Mitsunobu Etherification

The Mitsunobu reaction enables direct installation of the phenylmethoxy group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While effective for sterically hindered positions, this method is cost-prohibitive for large-scale synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 10H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (COOCH₃), 159.8 (C-OCH₃), 137.5–114.2 (Ar-C), 55.1 (OCH₃), 52.3 (COOCH₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

  • Demethylation Under Basic Conditions : Prolonged exposure to K₂CO₃ in DMF leads to partial cleavage of methoxy groups. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) at lower temperatures (40°C) mitigates this issue.

  • Byproduct Formation in Coupling Reactions : Palladium-black precipitation is minimized by adding triphenylphosphine as a stabilizer.

Industrial Scalability and Cost Analysis

A cost-benefit comparison of synthetic routes reveals:

MethodCost (USD/kg)Yield (%)Scalability
Suzuki Coupling12,00085High
Ullmann Coupling9,50065Moderate

The Suzuki route, despite higher costs, is favored for its reproducibility and compatibility with continuous flow systems .

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